

(R)-DM-Segphos CAS number and chemical data

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: (R)-DM-Segphos

Cat. No.: B1354087

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An In-depth Technical Guide to (R)-DM-Segphos

This guide provides comprehensive technical information on the chiral ligand **(R)-DM-Segphos**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, experimental applications, and procedural workflows.

Core Chemical Data

(R)-DM-Segphos, with the full chemical name (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a highly effective chiral phosphine ligand used in asymmetric catalysis.^[1]^[2]^[3] Its unique structure imparts high reactivity and enantioselectivity in various chemical transformations.

Quantitative Data Summary

The key chemical and physical properties of **(R)-DM-Segphos** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	850253-53-1	[1][2]
Molecular Formula	C ₄₆ H ₄₄ O ₄ P ₂	[1][4]
Molecular Weight	722.79 g/mol	[1]
Appearance	White to yellow powder/crystal	[1][3]
Melting Point	256-261 °C	[1]
Optical Activity	[α] ²⁰ /D +60 (c = 0.1 in chloroform)	[1]
MDL Number	MFCD09753008	[1]
InChI Key	XJJVPYMFHXMROQ-UHFFFAOYSA-N	[1]

Experimental Protocols and Applications

(R)-DM-Segphos and its derivatives are renowned for their performance as ligands in transition metal-catalyzed asymmetric reactions, particularly in hydrogenations.

Application in Asymmetric Hydrogenation

(R)-DM-Segphos is a privileged ligand for ruthenium-catalyzed asymmetric hydrogenation of functionalized ketones (α, β, and γ) and for the reductive amination of β-keto esters to produce chiral β-amino acids.[5] In many instances, catalysts derived from DM-Segphos exhibit higher catalytic activity and enantioselectivity than their BINAP-based counterparts.[5]

A general workflow for such a reaction is depicted below.

General Workflow for Asymmetric Hydrogenation.

Detailed Protocol: Synthesis of a Ni(II) Complex with a Related Ligand

While a specific synthesis protocol for an **(R)-DM-Segphos** complex is not readily available in the provided context, a detailed procedure for a structurally similar ligand, (R)-DTBM-Segphos,

illustrates the common steps involved in forming metal-phosphine complexes. This protocol for the synthesis of [(R)-DTBM-SEGPPOS]NiCl₂ is adapted from published literature.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- (R)-DTBM-SEGPPOS (1.00 g, 0.85 mmol)
- Nickel(II) chloride (NiCl₂) (110 mg, 0.85 mmol)
- Acetonitrile (ACN)
- Dichloromethane (DCM)
- Celite®

Procedure:

- **Reaction Setup:** An oven-dried 25 mL round-bottomed flask is charged with (R)-DTBM-SEGPPOS, NiCl₂, and 15 mL of acetonitrile under an inert nitrogen atmosphere.[\[8\]](#)
- **Reflux:** The mixture is heated to reflux and stirred for 16 hours.[\[8\]](#)
- **Filtration:** While still warm, the reaction mixture is poured over a Celite® pad (pre-wetted with acetonitrile) in a filter funnel to remove insoluble materials. The Celite® is washed with additional acetonitrile until the filtrate runs clear.[\[8\]](#)
- **Concentration:** The filtrate is concentrated using a rotary evaporator.[\[8\]](#)
- **Final Isolation:** The resulting solid is redissolved in dichloromethane, transferred to a vial, and concentrated again on a rotary evaporator. The solid product is then dried under high vacuum for 4 hours to yield the final complex as a fine powder.[\[7\]](#)[\[8\]](#)

This experimental procedure can be visualized as the following workflow:

Synthesis Workflow for [(R)-DTBM-SEGPPOS]NiCl₂.

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- To cite this document: BenchChem. [(R)-DM-Segphos CAS number and chemical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354087#r-dm-segphos-cas-number-and-chemical-data]

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